molecular formula C5H10O2 B115142 (S)-2-methylbutanoic acid CAS No. 1730-91-2

(S)-2-methylbutanoic acid

Cat. No. B115142
CAS RN: 1730-91-2
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

-(S)-2-methylbutanoic acid, also known as isovaleric acid, is a naturally occurring carboxylic acid found in many foods and plants. It is a common component of human sweat and is also produced in the human body as a metabolic by-product. In addition to its presence in many foods, isovaleric acid is used as an industrial chemical and as a flavoring agent in the food industry.

Scientific Research Applications

1. Wine and Alcoholic Beverage Aromas

(S)-2-Methylbutanoic acid and related compounds like 2-hydroxy-2-methylbutanoic and 3-hydroxy-3-methylbutanoic acids have been identified in wines and other alcoholic beverages. They contribute significantly to the sensory effects of these beverages, with varying concentrations detected across different types of wines, beers, and unfermented grape derivatives (Gracia-Moreno et al., 2015).

2. Chiral Templating of Surfaces

The adsorption of (S)-2-Methylbutanoic acid on Pt(111) single-crystal surfaces has been studied for its potential in creating chiral superstructures. These structures demonstrate enantioselectivity, which is a crucial property in various applications, including catalysis and material science (Lee & Zaera, 2006).

3. Bioconversion and Enantioselectivity

Gluconobacter species have been used for the bioconversion of 2-methylbutanol, with a preference for the (S)-enantiomer, indicating potential applications in producing enantiomerically pure compounds for flavor and fragrance industries (Schumacher et al., 1998).

4. Enantiomeric Synthesis in Flavor Compounds

The enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a major apple and strawberry flavor, demonstrates the importance of (S)-2-methylbutanoic acid in the flavor industry. This synthesis highlights the application of lipases in organic solvents for producing specific flavor compounds (Kwon et al., 2000).

5. Pharmaceutical Intermediate Synthesis

(S)-2-Methylbutanoic acid has been used in the synthesis of pharmaceutical intermediates, such as for the calcium antagonist Mibefradil. This showcases its utility in the synthesis of optically active compounds for medical applications (Crameri et al., 1997).

6. Aroma Compound Analysis in Fermented Foods

The study of (S)-2-methylbutanoic acid in various fermented foods, focusing on its role in aroma compound formation via the Ehrlich degradation pathway, reflects its significance in food chemistry and flavor science (Matheis et al., 2016).

7. Enantiodiscrimination in Flavor and Fragrance

The enantiomeric ratios of phenolic 2-methylbutanoates in essential oils and their sensory properties have been studied, emphasizing the importance of (S)-2-methylbutanoic acid in determining the character of various fragrances and flavors (Karl et al., 1992).

properties

IUPAC Name

(2S)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80881258
Record name (2S)-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-methylbutanoic acid

CAS RN

1730-91-2
Record name (+)-2-Methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbutyric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLBUTYRIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N31513I0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-2-Methylbutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-methylbutanoic acid
Reactant of Route 2
(S)-2-methylbutanoic acid
Reactant of Route 3
(S)-2-methylbutanoic acid
Reactant of Route 4
(S)-2-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-methylbutanoic acid
Reactant of Route 6
(S)-2-methylbutanoic acid

Citations

For This Compound
317
Citations
Y Zhang, MA Fraatz, F Birk, M Rigling, A Hammer… - Food chemistry, 2018 - Elsevier
Up to 35% of (R)-methyl 2-methylbutanoate (M2MB) was observed in a beverage fermented with shiitake. As M2MB naturally occurs typically in high excesses of the (S)-enantiomer, the …
Number of citations: 11 www.sciencedirect.com
DY Kwon, YJ Hong, SH Yoon - Journal of Agricultural and Food …, 2000 - ACS Publications
Enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, which is known as a major apple and strawberry flavor, was performed from racemic 2-methylbutanoic acid …
Number of citations: 37 pubs.acs.org
I Lee, F Zaera - Journal of the American Chemical Society, 2006 - ACS Publications
The adsorption and thermal chemistry of (S)-(+)-2-methylbutanoic acid ((S)-2MBA) on Pt(111) single-crystal surfaces was characterized by using temperature programmed desorption (…
Number of citations: 55 pubs.acs.org
AK Willard, RL Smith - Journal of Labelled Compounds and …, 1982 - Wiley Online Library
A route to mevinolin () bearing (S)‐2‐methylbutanoic acid ‐1‐ 14 C as the ester side chain has been developed. The structure of mevinolin () was degraded and selectively protected to …
M Barbeni, G Allegrone, M Cisero… - Flavour and fragrance …, 1992 - Wiley Online Library
The chiral differentiation of the enantiomers of 2‐methylbutanoic acid, 2‐methylpentanoic acid and 2‐methylhexanoic acid was achieved by diastereomeric derivatization with (R)‐( – )‐…
Number of citations: 4 onlinelibrary.wiley.com
M Olbrycht, M Balawejder, K Matuła… - Industrial & …, 2014 - ACS Publications
Diastereomeric crystallization has been used to separate the racemic mixture of enantiomers of 2-methylbutanoic acid. The enantiomers have been converted into a pair of …
Number of citations: 5 pubs.acs.org
A Riswoko, A Afrizal, W Setioko - Indonesian Journal of Materials Science - neliti.com
Synthesis method of ester benzoate type of ferroelectric liquid crystal derived from (S)-(+)-2-methylbutanoic acid, was developed via esterification between (S)-(+)-p-hydroxypheny l-2-…
Number of citations: 0 www.neliti.com
K Rettinger, C Burschka, P Scheeben, H Fuchs… - Tetrahedron …, 1991 - Elsevier
Racemic 2-alkylbranched acids are transformed to diastereomeric derivatives with (S)-2-hydroxy-3-phenylpropionic acid-N-methylamide or (S)-(−)-1-phenylethylamineand separated by …
Number of citations: 46 www.sciencedirect.com
R Menicagli, C Botteghi… - Journal of Heterocyclic …, 1980 - Wiley Online Library
Optically active (S)‐2‐(2‐methylbutyl)thiophene was obtained by different procedures. Among them, the cross‐coupling reaction between 2‐methylbutylmagnesium chloride and 2‐…
Number of citations: 10 onlinelibrary.wiley.com
L Lardicci, C Battistini, R Menicagli - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Optically active and racemic 4-s-butylthiazole and 2-amino-4-s-butylthiazole were prepared in 50 and 85% yields, respectively, from s-butyl diazomethyl ketone (prepared from 2-…
Number of citations: 13 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.